molecular formula C11H16O8 B2401266 1,2,3-Triacetate-D-ribofuranose CAS No. 103728-78-5

1,2,3-Triacetate-D-ribofuranose

Cat. No.: B2401266
CAS No.: 103728-78-5
M. Wt: 276.241
InChI Key: BGAWRLZKVIFLKK-QHPFDFDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triacetate-D-ribofuranose typically involves the acetylation of 5-deoxy-D-ribose. One common method starts with inosine as the initial raw material. The process involves several steps:

    Acylation: Inosine is acylated with paratoluensulfonyl chloride in an organic solvent to obtain 5’-paratoluenesulfonyl-6-hydroxyl-9-beta-D-purine nucleoside.

    Reduction: The nucleoside is reduced under the action of sodium borohydride in an organic solvent to obtain 5’-deoxy-6-hydroxyl-9-beta-D-purine nucleoside.

    Acylation with Acetic Anhydride: The reduced product is acylated with acetic anhydride in an organic solvent to prepare 2,3-O-diacetyl-5-deoxyinosine.

    Acetylation: Finally, glucoside is removed from the compound, and acetylation is performed to obtain this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, with mild reaction conditions and high product yield. The raw materials are readily available, and the production cost is kept low .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triacetate-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce deacetylated or reduced forms of the compound .

Scientific Research Applications

1,2,3-Triacetate-D-ribofuranose has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Triacetate-D-ribofuranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals, such as capecitabine, highlights its significance in medicinal chemistry .

Properties

IUPAC Name

[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAWRLZKVIFLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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